N,N,1,2,3-Pentafluoro-3-diaziridinamine
Description
N,N,1,2,3-Pentafluoro-3-diaziridinamine is a fluorinated diaziridine derivative characterized by a three-membered ring containing two nitrogen atoms and five fluorine substituents. Diaziridine derivatives are often studied for their reactivity and stability, particularly in cross-linking or photolabeling applications.
Properties
CAS No. |
17224-08-7 |
|---|---|
Molecular Formula |
C14H14CaO10S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N,1,2,3-Pentafluoro-3-diaziridinamine to compounds in the evidence sharing structural or functional similarities:
Fluorinated Heterocycles
N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) :
This agrochemical () features a fluorinated aromatic ring and a triazolo-pyrimidine core. Unlike the diaziridinamine structure, flumetsulam’s triazole ring enhances herbicidal activity via sulfonamide functionality. The fluorine atoms likely improve lipid solubility and bioavailability, a trait shared with this compound’s fluorinated backbone .- N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne): A triazine-based herbicide () with nitrogen-rich heterocycles.
Halogenated Phthalimides
- However, its chloro substituent and aromatic imide group differ significantly from the fluorinated, non-aromatic diaziridinamine. The chlorine atom in phthalimides facilitates nucleophilic substitution, whereas fluorine in diaziridinamine may enhance thermal stability or electron-withdrawing effects .
Fluorophenyl-Containing Compounds
- 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide :
This complex fluorinated molecule () highlights the role of fluorine in medicinal chemistry. The 4-fluorophenyl group improves metabolic stability and target binding, a property that may extend to this compound’s fluorine substituents. However, the diaziridinamine’s smaller ring system lacks the fused pyridine and furo groups seen here, limiting direct functional parallels .
Functional and Reactivity Contrasts
| Property | This compound | 3-Chloro-N-phenyl-phthalimide | Flumetsulam |
|---|---|---|---|
| Core Structure | Diaziridine ring with 5 F substituents | Phthalimide with Cl and phenyl | Triazolo-pyrimidine |
| Key Functional Groups | Fluorine, amine | Imide, chloro, aromatic | Sulfonamide, fluorine |
| Potential Applications | Polymer cross-linkers, photolabeling | Polyimide monomers | Herbicides |
| Reactivity Drivers | Fluorine electron-withdrawing effects | Chloro substitution for coupling | Sulfonamide bioactivity |
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